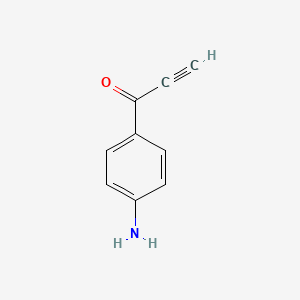
1-(4-Aminophenyl)prop-2-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminophenyl)prop-2-yn-1-one is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propynone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)prop-2-yn-1-one typically involves the reaction of 4-aminobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Aminophenyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the propynone moiety to a propenone or propanol derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkenes .
Applications De Recherche Scientifique
1-(4-Aminophenyl)prop-2-yn-1-one has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(4-Aminophenyl)prop-2-yn-1-one exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the propynone moiety can participate in covalent modifications. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 1-(2-Aminophenyl)prop-2-yn-1-one
- 1-(4-Hydroxyphenyl)prop-2-yn-1-one
- 1-(4-Methoxyphenyl)prop-2-yn-1-one
Uniqueness: 1-(4-Aminophenyl)prop-2-yn-1-one is unique due to the presence of the amino group at the para position, which influences its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties .
Propriétés
Formule moléculaire |
C9H7NO |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
1-(4-aminophenyl)prop-2-yn-1-one |
InChI |
InChI=1S/C9H7NO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6H,10H2 |
Clé InChI |
AXBWLNSCDMWGLH-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=O)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(3-Fluorophenyl)propyl]aniline](/img/structure/B13177904.png)


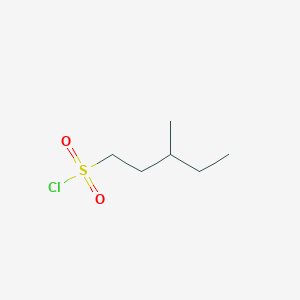
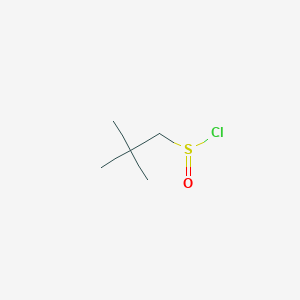
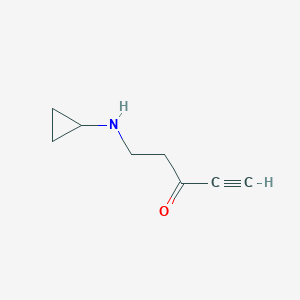
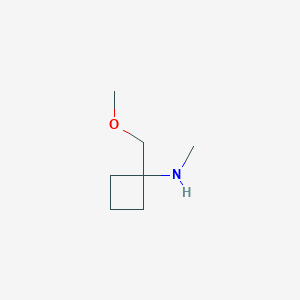

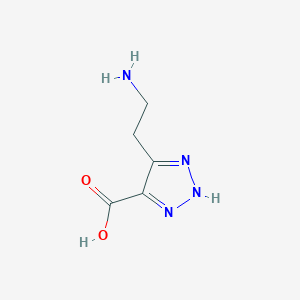
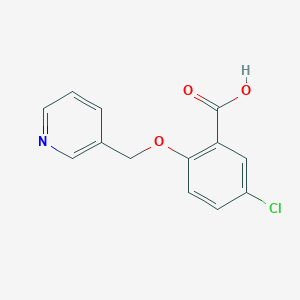

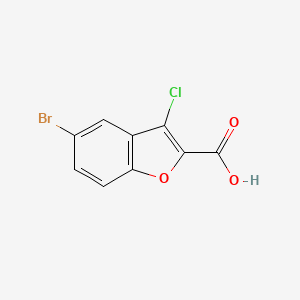
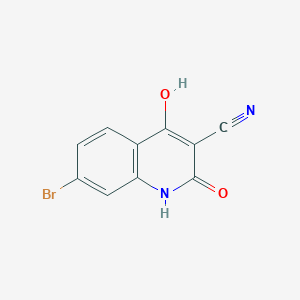
![Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13177993.png)
